molecular formula C9H11N3O3 B12784916 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- CAS No. 7481-87-0

2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)-

Cat. No.: B12784916
CAS No.: 7481-87-0
M. Wt: 209.20 g/mol
InChI Key: MOOPEYFCYHHCPD-ATRFCDNQSA-N
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Description

2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring, an amino group, and a pentofuranosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- typically involves multiple steps. One common method includes the condensation of a suitable pyrimidine derivative with a protected sugar moiety, followed by deprotection and purification steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of starting materials, reaction optimization, and downstream processing to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amino group and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)-5-methyl
  • This compound5,6-dihydrothymine

Uniqueness

Compared to similar compounds, 2(1H)-Pyrimidinone, 4-amino-1-(3,5-anhydro-2-deoxy-beta-D-threo-pentofuranosyl)- is unique due to its specific structural features and functional groups

Properties

CAS No.

7481-87-0

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

4-amino-1-[(1R,3R,5R)-2,6-dioxabicyclo[3.2.0]heptan-3-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11N3O3/c10-7-1-2-12(9(13)11-7)8-3-5-6(15-8)4-14-5/h1-2,5-6,8H,3-4H2,(H2,10,11,13)/t5-,6-,8-/m1/s1

InChI Key

MOOPEYFCYHHCPD-ATRFCDNQSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](CO2)O[C@H]1N3C=CC(=NC3=O)N

Canonical SMILES

C1C2C(CO2)OC1N3C=CC(=NC3=O)N

Origin of Product

United States

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